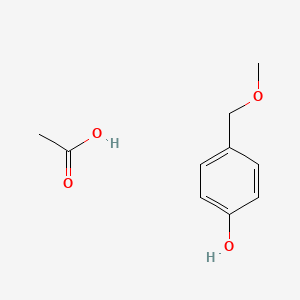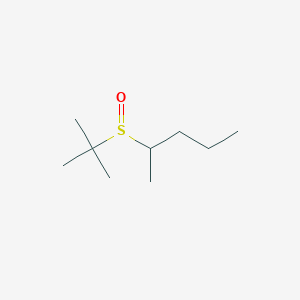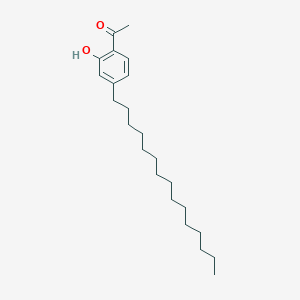
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one is an organic compound that belongs to the class of phenolic ketones. This compound is characterized by the presence of a hydroxy group and a long alkyl chain attached to a phenyl ring, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one typically involves the alkylation of a phenolic compound followed by a Friedel-Crafts acylation reaction. The general synthetic route can be summarized as follows:
Alkylation of Phenol: The phenol is first alkylated using a long-chain alkyl halide (e.g., pentadecyl bromide) in the presence of a base such as potassium carbonate.
Friedel-Crafts Acylation: The alkylated phenol is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
The reaction conditions for these steps typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Analyse Des Réactions Chimiques
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxy group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts .
Applications De Recherche Scientifique
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4-pentadecylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a long alkyl chain, which affects its solubility and reactivity.
1-(2-Hydroxy-4-methylphenyl)ethanone: The presence of a methyl group instead of a long alkyl chain results in different physical and chemical properties.
1-(2-Hydroxy-4-hydroxymethylphenyl)ethanone: This compound has an additional hydroxy group, which can lead to different hydrogen bonding interactions and reactivity.
These comparisons highlight the uniqueness of this compound, particularly its long alkyl chain, which imparts distinct properties and applications.
Propriétés
Numéro CAS |
52122-69-7 |
|---|---|
Formule moléculaire |
C23H38O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-pentadecylphenyl)ethanone |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18-22(20(2)24)23(25)19-21/h17-19,25H,3-16H2,1-2H3 |
Clé InChI |
XEWCVPFGOUASFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


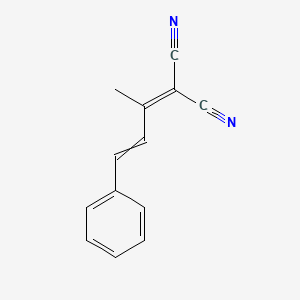
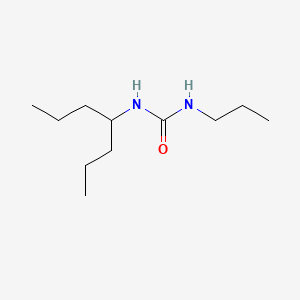
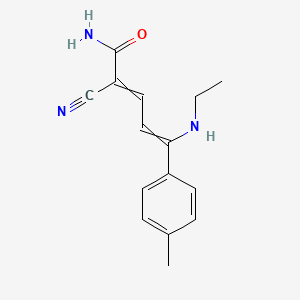
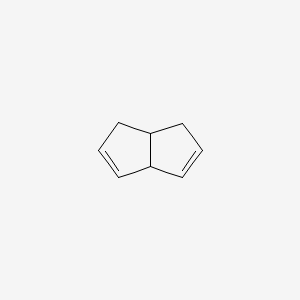
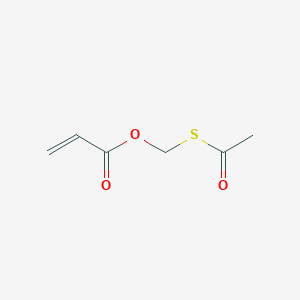
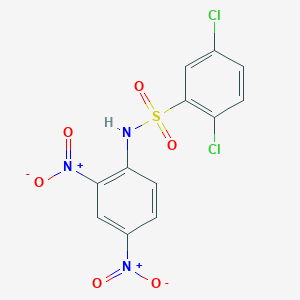
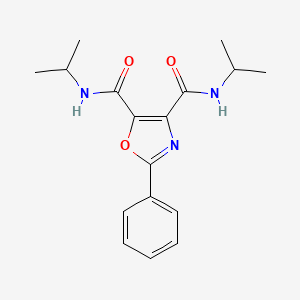
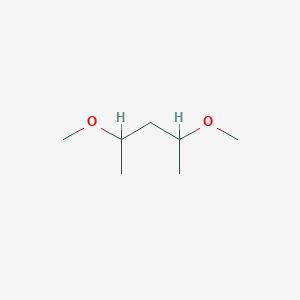
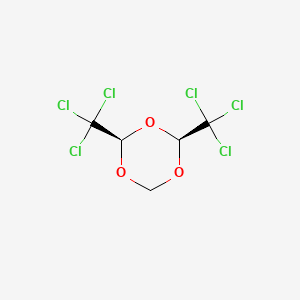
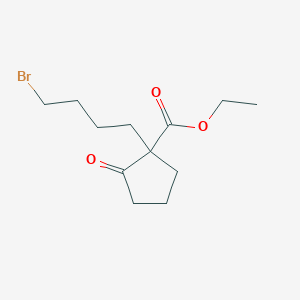
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)
